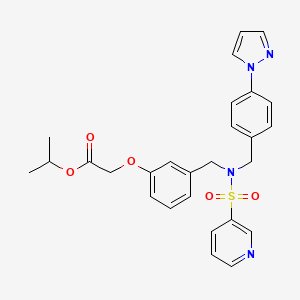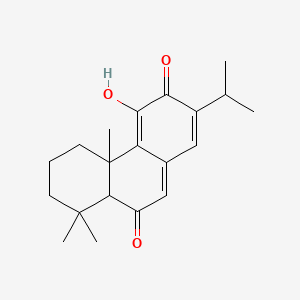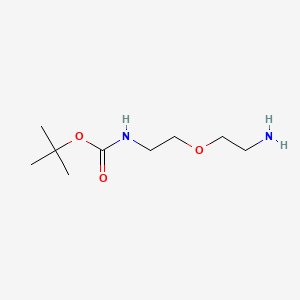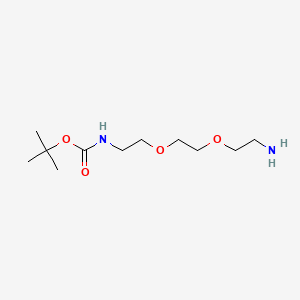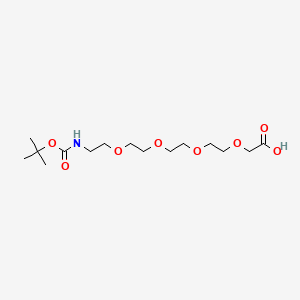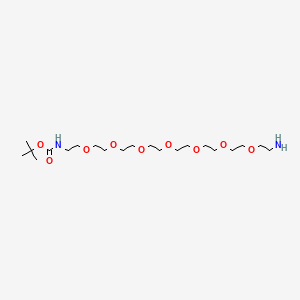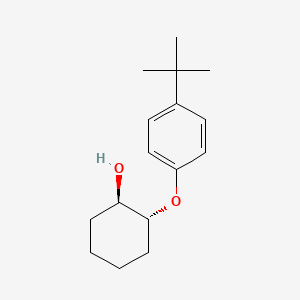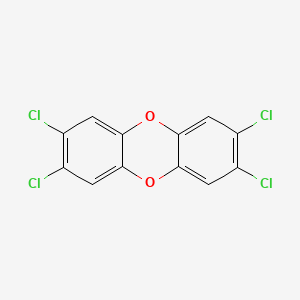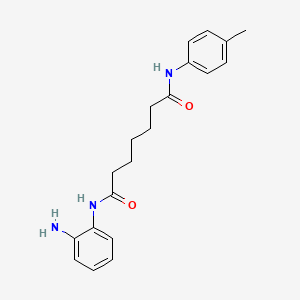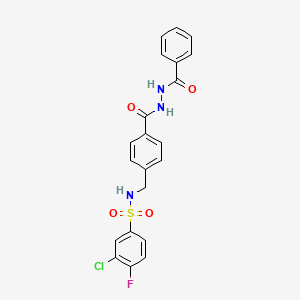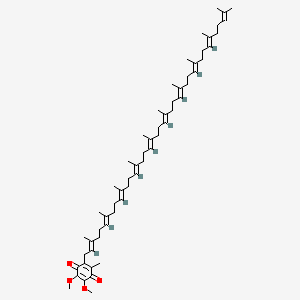
Coenzyme Q10
Vue d'ensemble
Description
Elle joue un rôle crucial dans la chaîne de transport des électrons mitochondriale, facilitant la production d'adénosine triphosphate (ATP), qui est essentielle à la production d'énergie cellulaire . L'ubidécarénone est également un puissant antioxydant qui protège les cellules des dommages oxydatifs .
Applications De Recherche Scientifique
Ubidecarenone has a wide range of applications in scientific research:
Mécanisme D'action
Coenzyme Q10 (CoQ10), also known as ubiquinone or ubidecarenone, is a naturally occurring biochemical cofactor and an antioxidant produced by the human body . It plays a crucial role in various biological processes, including energy production, antioxidant activities, and modulation of cellular metabolism .
Target of Action
CoQ10 is a key component of the mitochondrial electron transport chain (ETC), where it plays a role in oxidative phosphorylation, a process required for the biosynthesis of adenosine triphosphate (ATP), the primary energy source of cells . It serves as a component for the three complexes (complex I, complex II, and complex III) of the ETC in the mitochondria .
Pharmacokinetics
CoQ10 is a lipophilic molecule, and due to its hydrophobicity and large molecular weight, absorption of dietary CoQ10 is slow and limited . In the case of dietary supplements, solubilized CoQ10 formulations show enhanced bioavailability . The Tmax is around 6 hours, with an elimination half-life of about 33 hours . The reference intervals for plasma CoQ10 range from 0.40 to 1.91 micromol/l in healthy adults .
Result of Action
CoQ10 exhibits potent renal protective effects on various types of acute kidney injury (AKI), such as AKI induced by drugs, extracorporeal shock wave lithotripsy (ESWL), sepsis, contrast media, and ischemia–reperfusion injury . The renal protective role of CoQ10 against AKI might be mediated by the antiperoxidative, anti-apoptotic, and anti-inflammatory potential of CoQ10 . The molecular mechanisms for the protective effects of CoQ10 might be attributed to the regulation of multiple essential genes (e.g., caspase-3, p53, and PON1) and signaling cascades (e.g., Nrf2/HO-1 pathway) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CoQ10. For instance, geographical differences in patient characteristics and management can affect the outcomes in heart failure trials involving CoQ10 . Moreover, CoQ10 production may be impacted by inadequate intake of pantothenic acid (vitamin B6) . These fermentation conditions often require a large set of tests to identify the optimal parameters for maximizing CoQ10 production .
Analyse Biochimique
Biochemical Properties
Coenzyme Q10 functions as a crucial electron carrier in the respiratory chain, serving as an essential element in cellular energy generation and exhibiting antioxidant properties . It also plays a role in controlling the flow of oxygen within cells . This compound is a component of the mitochondrial electron transport chain (ETC), where it plays a role in oxidative phosphorylation, a process required for the biosynthesis of adenosine triphosphate, the primary energy source of cells .
Cellular Effects
This compound may help support the skin, brain, and lungs, as well as protect against chronic diseases like cancer or diabetes . It helps generate energy in cells by making the antioxidant adenosine triphosphate (ATP), which is involved in cell energy transfer, and serves as an antioxidant to protect cells against oxidative stress . This compound significantly decreased myocardial infarct size by 11.36% compared with the control group in animal models of myocardial I/R injury .
Molecular Mechanism
The molecular mechanisms for the protective effects of this compound might be attributed to the regulation of multiple essential genes (e.g., caspase-3, p53, and PON1) and signaling cascades (e.g., Nrf2/HO-1 pathway) . As part of the mitochondrial electron transport chain, this compound accepts electrons from reducing equivalents generated during fatty acid and glucose metabolism and then transfers them to electron acceptors .
Temporal Effects in Laboratory Settings
This compound treatment exhibited a potent renal protective effect on various types of acute kidney injury (AKI), such as AKI induced by drugs (e.g., ochratoxin A, cisplatin, gentamicin, L-NAME, and nonsteroidal anti-inflammatory drug), extracorporeal shock wave lithotripsy (ESWL), sepsis, contrast media, and ischemia–reperfusion injury . This compound appears to help protect the heart from the toxic effects of cancer chemotherapy drugs such as doxorubicin and daunorubicin .
Dosage Effects in Animal Models
This compound significantly decreased myocardial infarct size by 11.36% compared with the control group in animal models of myocardial I/R injury . This beneficial action was retained regardless of model type and reperfusion time .
Metabolic Pathways
This compound plays a role in mitochondrial oxidative phosphorylation, aiding in the production of adenosine triphosphate (ATP), which is involved in energy transfer within cells . It is a lipophilic molecule that is located in all biological membranes of the human body and serves as a component for the synthesis of ATP .
Transport and Distribution
This compound is a lipophilic molecule that is located in all biological membranes of the human body and serves as a component for the synthesis of ATP . It is absorbed slowly from the small intestine, possibly because it has a high molecular weight and is not very water soluble, passes into the lymphatics, and finally to the blood and tissues .
Subcellular Localization
This compound is a lipophilic molecule that is located in all biological membranes of the human body and serves as a component for the synthesis of ATP . It is a central component in the mitochondrial electron transport chain (ETC) located in the inner mitochondrial membrane where it transports electrons from complexes I and II to complex III to provide energy for proton translocation to the intermembrane space .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'ubidécarénone implique généralement la condensation d'une structure de quinone avec une chaîne latérale polyisoprénoïde. Une méthode courante implique l'utilisation du solanesol, un alcool polyisoprénoïde naturel, qui est converti en son bromure correspondant puis couplé avec un dérivé de quinone en conditions basiques .
Méthodes de production industrielle : La production industrielle de l'ubidécarénone utilise souvent la fermentation microbienne à l'aide de souches de bactéries ou de levures qui produisent naturellement le coenzyme Q10. Le processus de fermentation est optimisé pour augmenter le rendement, suivi d'étapes d'extraction et de purification pour isoler le composé .
Types de réactions :
Oxydation : L'ubidécarénone peut subir une oxydation pour former sa forme oxydée, l'ubiquinone.
Réduction : Le composé peut être réduit en ubiquinol, sa forme réduite, qui agit comme un antioxydant.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent l'oxygène moléculaire et le peroxyde d'hydrogène en conditions douces.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique sont généralement utilisés.
Principaux produits :
Oxydation : Ubiquinone
Réduction : Ubiquinol
4. Applications de la recherche scientifique
L'ubidécarénone a un large éventail d'applications dans la recherche scientifique :
Biologie : L'ubidécarénone est essentielle pour étudier la fonction mitochondriale et le métabolisme énergétique.
Industrie : L'ubidécarénone est utilisée dans les compléments alimentaires et les cosmétiques pour ses propriétés antioxydantes.
5. Mécanisme d'action
L'ubidécarénone fonctionne principalement au sein des mitochondries, où elle participe à la chaîne de transport des électrons. Elle accepte des électrons des complexes I et II et les transfère au complexe III, facilitant la production d'ATP . De plus, ses propriétés antioxydantes aident à protéger les cellules des dommages oxydatifs en neutralisant les radicaux libres .
Comparaison Avec Des Composés Similaires
Comparée à ces composés, l'ubidécarénone (coenzyme Q10) possède une chaîne latérale isoprénoïde plus longue, ce qui améliore sa solubilité lipidique et son efficacité dans la chaîne de transport des électrons .
Composés similaires :
- Coenzyme Q9
- Coenzyme Q11
- Ubiquinol (forme réduite du this compound)
La structure et les propriétés uniques de l'ubidécarénone la rendent particulièrement efficace pour soutenir la production d'énergie cellulaire et la protection contre le stress oxydatif .
Propriétés
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTIUHUUMQJHFO-UPTCCGCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H90O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046054 | |
| Record name | Ubidecarenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Coenzyme Q10 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble | |
| Record name | Ubidecarenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09270 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Ubidecarenone is an essential cofactor in the mitochondrial electron transport chain. Its functions are the acceptance of electrons from the complex I and II and this activity is vital for the production of ATP. It acts as a mobile redox agent shuttling electrons and protons in the electron transport chain. Ubidecarenone also presents antioxidant activity in mitochondria and cellular membranes, protecting against peroxidation of lipid membranes as well as inhibiting oxidation of LDL-cholesterol. | |
| Record name | Ubidecarenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09270 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
303-98-0 | |
| Record name | Coenzyme Q10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubidecarenone [INN:BAN:JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubidecarenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09270 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Coenzyme Q10 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ubidecarenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coenzyme Q-10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UBIDECARENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ27X76M46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coenzyme Q10 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001072 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50-52ºC | |
| Record name | Ubidecarenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09270 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


